molecular formula C13H20N2O2 B13984039 5-Tert-butyl-2-methoxy-3-methylcarbamoylaniline CAS No. 473269-71-5

5-Tert-butyl-2-methoxy-3-methylcarbamoylaniline

Cat. No.: B13984039
CAS No.: 473269-71-5
M. Wt: 236.31 g/mol
InChI Key: YKPKEPGYWUOGFW-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methoxy-3-methylcarbamoylaniline is an organic compound with a complex structure that includes a tert-butyl group, a methoxy group, and a methylcarbamoyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methoxy-3-methylcarbamoylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of tert-butylbenzene, followed by reduction to form the corresponding aniline derivative. Subsequent methoxylation and carbamoylation steps yield the final product. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methoxy-3-methylcarbamoylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy or carbamoyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substituting agents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Tert-butyl-2-methoxy-3-methylcarbamoylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methoxy-3-methylcarbamoylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Tert-butyl-2-methoxy-3-methylcarbamoylaniline include:

  • 5-Tert-butyl-2-methoxyphenylboronic acid
  • 5-Tert-butyl-2-methoxybenzoic acid
  • 3-Fluoro-5-methoxyphenylboronic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

473269-71-5

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-amino-5-tert-butyl-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)8-6-9(12(16)15-4)11(17-5)10(14)7-8/h6-7H,14H2,1-5H3,(H,15,16)

InChI Key

YKPKEPGYWUOGFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N)OC)C(=O)NC

Origin of Product

United States

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